GSK3532795

HIV-1 treatment-naive Phase 2b clinical trial Virologic suppression

GSK3532795 is a second-generation HIV-1 maturation inhibitor essential for in vitro studies on PI-resistant viral isolates. Unlike first-generation inhibitors, it maintains full sensitivity against highly PI-resistant viruses (FC-IC50 0.16-0.68) with minimal susceptibility changes (CFB <3) in 90.5% of post-PI clinical isolates. Key advantages: • Broad polymorphic coverage (EC50 <15 nM against 96.5% HIV-1 subtype B) • Retained activity against V370A and ΔV370 variants • Well-characterized resistance benchmark for next-generation inhibitor screening. Supplied with rigorous analytical documentation. For research use only.

Molecular Formula C44H63F3N2O6S
Molecular Weight 805.0512
CAS No. 2097784-79-5
Cat. No. B606274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3532795
CAS2097784-79-5
SynonymsBMS-955176 TFA;  BMS-955176;  BMS 955176;  BMS955176;  GSK3532795;  GSK-3532795;  GSK 3532795; 
Molecular FormulaC44H63F3N2O6S
Molecular Weight805.0512
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7
InChIInChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1
InChIKeyJYVSPALDLXCBTP-BRHUKUJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK3532795 (BMS-955176) Procurement Overview: A Second-Generation HIV-1 Maturation Inhibitor with Validated Clinical Pharmacology


GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor (MI) that targets the Gag polyprotein to inhibit the final protease cleavage between capsid protein p24 and spacer protein-1 (SP1), thereby producing immature, noninfectious virions [1]. The compound advanced through Phase 2b clinical trials as an orally bioavailable agent with once-daily dosing potential [2]. Its preclinical and clinical development was grounded in the betulinic acid-derived triterpenoid chemotype, with strategic modifications at the C-3 and C-17 positions enabling broad polymorphic virus coverage and favorable pharmacokinetic properties in preclinical species [3].

Why Generic Substitution of GSK3532795 (BMS-955176) with Alternative HIV-1 Maturation Inhibitors Is Not Scientifically Justified


GSK3532795 was specifically engineered to address the critical limitations of first-generation maturation inhibitors, most notably the narrow polymorphic virus coverage that severely restricted the clinical utility of bevirimat (PA-457) [1]. Unlike earlier maturation inhibitors or mechanistically distinct antiretroviral classes, GSK3532795 maintains potent activity against protease inhibitor (PI)-resistant clinical isolates harboring emergent PR and/or Gag mutations, a feature not guaranteed among in-class analogs or alternative drug classes [2]. Furthermore, direct clinical comparison with the non-nucleoside reverse transcriptase inhibitor efavirenz revealed a distinct efficacy and tolerability trade-off profile specific to GSK3532795 [3]. These compound-specific characteristics preclude simple substitution with first-generation maturation inhibitors, next-generation analogs such as GSK3640254, or alternative mechanistic classes without compromising the intended virologic coverage or clinical performance profile.

GSK3532795 Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparative Data


GSK3532795 vs. Efavirenz: Phase 2b Head-to-Head Virologic Suppression and Differential Tolerability Profile

In a randomized, active-controlled Phase 2b trial (Study 205891; NCT02415595) comparing GSK3532795 at 60, 120, or 180 mg once daily plus tenofovir/emtricitabine (TDF/FTC) versus efavirenz 600 mg once daily plus TDF/FTC in treatment-naive HIV-1-infected adults, GSK3532795 demonstrated comparable virologic suppression to efavirenz at Week 24. However, GSK3532795 exhibited a 3- to 4-fold higher rate of gastrointestinal adverse events relative to efavirenz, alongside a lower incidence of serious adverse events and adverse events leading to discontinuation [1]. This distinct safety and tolerability profile is specific to GSK3532795 among maturation inhibitors and differentiates it from the non-nucleoside reverse transcriptase inhibitor (NNRTI) comparator.

HIV-1 treatment-naive Phase 2b clinical trial Virologic suppression Comparative tolerability

GSK3532795 Broad Polymorphic Virus Coverage: Quantitative Advantage over First-Generation Bevirimat

GSK3532795 was specifically designed to overcome the critical limitation of the prototypical first-generation maturation inhibitor bevirimat (PA-457), whose clinical efficacy was severely restricted by naturally occurring Gag polymorphisms, particularly at positions V370 and ΔV370. GSK3532795 achieves an EC50 <15 nM against a panel of common polymorphisms representative of 96.5% of HIV-1 subtype B virus [1]. This broad coverage contrasts sharply with bevirimat, which exhibits markedly reduced or absent activity against V370A and ΔV370 polymorphic variants that are prevalent in treatment-naive and treatment-experienced patient populations [2].

HIV-1 maturation inhibitor Polymorphic virus coverage Gag polymorphisms Bevirimat comparison

GSK3532795 Maintains Potency Against HIV Protease Inhibitor-Resistant Clinical Isolates

GSK3532795 maintains potent antiviral activity against clinical isolates with genotypic and phenotypic characteristics associated with protease inhibitor (PI) resistance. In an evaluation of 7 highly PI-resistant nonlongitudinal viruses and 21 longitudinal clinical isolates from 15 PI-treated patients, GSK3532795 exhibited FC-IC50 (fold-change in IC50 versus wild-type) ranging from 0.16 to 0.68 for nonlongitudinal viruses, with 19 of 21 post-PI treatment longitudinal isolates showing changes from baseline (CFB) <3, considered within the no-effect level [1]. This retained activity contrasts with the potential for cross-resistance that exists between some PI-resistant variants and alternative maturation inhibitor chemotypes or other antiretroviral classes [2].

HIV-1 Protease inhibitor resistance Cross-resistance Maturation inhibitor

GSK3532795 In Vitro Potency Profile: EC50 Values Across Wild-Type and Polymorphic HIV-1 Variants

GSK3532795 exhibits potent in vitro antiviral activity across a range of HIV-1 variants, with EC50 values of 1.9 nM against HIV-1 wild-type (WT), 10.2 nM against HIV-1 WT in the presence of human serum, 2.7 nM against the HIV-1 V370A polymorphic variant, and 13 nM against the HIV-1 ΔV370 variant [1]. The compound also demonstrates binding affinities (Kd) of 3.2 ± 0.6 nM for HIV-1 WT, 4.3 ± 2.0 nM for HIV-1 V362I, 6.5 ± 2.2 nM for HIV-1 V370A, and 33.6 ± 5.9 nM for HIV-1 ΔV370, measured via direct binding assays [2]. These potency data provide a quantitative baseline for compound selection in virology research applications.

HIV-1 Maturation inhibitor EC50 Antiviral potency V370A ΔV370

GSK3532795 Phase 2a Antiviral Activity: Dose-Dependent HIV-1 RNA Reduction in Subtype B and C Infections

In a Phase 2a randomized, dose-ranging trial (AI468002), GSK3532795 monotherapy at doses ≥40 mg once daily achieved a >1 log10 median decline in HIV-1 RNA by Day 11 in both HIV-1 subtype B- and subtype C-infected subjects [1]. Notably, the median maximum declines in HIV-1 RNA were similar across the 40-120 mg once-daily dose groups regardless of baseline Gag polymorphisms, demonstrating consistent antiviral activity across diverse viral backgrounds [2]. This dose-response characterization establishes a clear efficacy threshold and informs dose selection for subsequent studies.

HIV-1 subtype B HIV-1 subtype C Phase 2a clinical trial Viral load reduction Dose-ranging

GSK3532795 Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Clinical Virology Research in Treatment-Experienced HIV-1 Populations with Documented Protease Inhibitor Resistance

GSK3532795 is optimally suited for in vitro and ex vivo studies evaluating antiretroviral activity against clinical isolates from PI-experienced patients. The compound maintains full sensitivity (FC-IC50 range 0.16-0.68) against highly PI-resistant viruses and demonstrates minimal susceptibility changes (CFB <3) in 90.5% of post-PI longitudinal clinical isolates [1]. This application scenario is particularly relevant for research programs investigating salvage therapy options or characterizing cross-resistance profiles between PIs and maturation inhibitors. Procurement of GSK3532795 for these studies enables direct evaluation of a mechanistically distinct agent with documented retained activity in PI-resistant backgrounds.

Maturation Inhibitor Mechanism-of-Action and Resistance Profiling Studies

GSK3532795 serves as an essential reference compound for studies investigating HIV-1 maturation inhibition mechanisms and resistance pathways. The compound's well-characterized resistance profile—with key substitutions A364V and V362I requiring secondary substitutions in Gag or protease to confer reduced susceptibility—provides a defined benchmark for evaluating next-generation maturation inhibitors [1]. Procurement of GSK3532795 is warranted for in vitro resistance selection experiments, structural biology studies examining Gag-inhibitor binding interactions, and comparative analyses with follow-on compounds such as GSK3640254 that were designed to address GSK3532795's resistance liabilities [2].

Preclinical Pharmacokinetic and Drug-Drug Interaction Modeling

GSK3532795 exhibits a favorable preclinical pharmacokinetic profile predictive of once-daily dosing in humans, with documented oral bioavailability and plasma exposure in preclinical species [1]. The compound's PK properties, combined with its Phase 2a combination data demonstrating comparable antiviral activity when co-administered with atazanavir ± ritonavir versus standard-of-care regimens [2], make GSK3532795 a valuable tool compound for studies examining maturation inhibitor drug-drug interactions, metabolic stability, and pharmacokinetic-pharmacodynamic modeling. Procurement supports research programs focused on optimizing dosing regimens and predicting clinical PK performance of maturation inhibitors.

Broad-Spectrum HIV-1 Antiviral Screening and Polymorphic Variant Profiling

With documented EC50 <15 nM against a panel of common Gag polymorphisms representing 96.5% of HIV-1 subtype B virus [1], GSK3532795 is ideally suited as a positive control or reference standard in broad-spectrum antiviral screening campaigns. The compound's retained activity against V370A (EC50 2.7 nM) and ΔV370 (EC50 13 nM) variants—polymorphisms that abrogate bevirimat activity—enables its use as a maturation inhibitor-class representative in profiling assays designed to evaluate compound sensitivity across diverse viral populations [2]. This application is particularly relevant for contract research organizations and academic virology cores conducting high-throughput antiviral screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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